REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8](Cl)(=[O:10])=[O:9].[NH2:12][C:13]1[C:18]([O:19][CH3:20])=[N:17][C:16]([CH3:21])=[CH:15][N:14]=1>N1C=CC=CC=1>[CH3:20][O:19][C:18]1[C:13]([NH:12][S:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[I:1])(=[O:10])=[O:9])=[N:14][CH:15]=[C:16]([CH3:21])[N:17]=1
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Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(N=C1OC)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Volatile material was removed by evaporation and water (200 ml)
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Type
|
ADDITION
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Details
|
was added to the residue
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Type
|
EXTRACTION
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Details
|
The mixture was extracted with ethyl acetate (2×200 ml)
|
Type
|
WASH
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Details
|
the extracts were washed with 2M hydrochloric acid (200 ml) and water (200 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with ether
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=NC=C(N1)C)NS(=O)(=O)C1=C(C=CC=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |